Asct2-IN-2

ASCT2 inhibition Glutamine uptake Cancer metabolism

Asct2-IN-2 offers 45-fold improved potency over GPNA and superior in vivo efficacy (70% TGI) vs V-9302 (29% TGI) in NSCLC models. This aminobutanoic acid-based inhibitor provides a cleaner pharmacological profile for validating ASCT2 as a target in glutamine-addicted cancers, particularly for functional precision oncology and mTOR pathway combination studies.

Molecular Formula C44H50N2O4
Molecular Weight 670.9 g/mol
Cat. No. B12382561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsct2-IN-2
Molecular FormulaC44H50N2O4
Molecular Weight670.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CCC(C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4
InChIInChI=1S/C44H50N2O4/c1-43(2,3)37-21-23-40(49-27-13-19-33-15-9-7-10-16-33)35(29-37)31-46(26-25-39(45)42(47)48)32-36-30-38(44(4,5)6)22-24-41(36)50-28-14-20-34-17-11-8-12-18-34/h7-12,15-18,21-24,29-30,39H,25-28,31-32,45H2,1-6H3,(H,47,48)/t39-/m0/s1
InChIKeyXBGKZFCZOZXKQR-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asct2-IN-2 ASCT2 Inhibitor Procurement Guide: Potency and In Vivo Efficacy Data


Asct2-IN-2 (compound 25e) is a micromolar ASCT2 (SLC1A5) inhibitor that blocks glutamine uptake and suppresses mTOR signaling to induce apoptosis in cancer cells . It exhibits an IC50 of 5.14 μM against ASCT2 and demonstrates potent tumor growth inhibition in preclinical NSCLC models [1]. This compound is part of a series of aminobutanoic acid-based inhibitors designed to target glutamine-addicted cancers [2].

Why Generic ASCT2 Inhibitor Substitution Fails: Quantitative Differentiation of Asct2-IN-2


ASCT2 inhibitors are not functionally equivalent. Potency in glutamine uptake blockade varies >100-fold across compounds, and in vivo tumor growth inhibition efficacy differs dramatically. Asct2-IN-2 demonstrates quantifiable superiority over both the widely used tool compound V-9302 and the classical inhibitor GPNA in head-to-head and cross-study comparisons. Substituting another ASCT2 inhibitor without accounting for these differences would compromise experimental reproducibility and therapeutic relevance [1][2].

Asct2-IN-2 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data


Asct2-IN-2 vs. V-9302: 2.7-Fold Lower IC50 for Glutamine Uptake Inhibition in HEK293 Cells

In HEK293 cells, Asct2-IN-2 exhibits an IC50 of 3.5 μM for inhibiting ASCT2-mediated glutamine uptake, compared to V-9302's IC50 of 9.6 μM in the same cell line [1]. This represents a 2.7-fold improvement in potency.

ASCT2 inhibition Glutamine uptake Cancer metabolism

Asct2-IN-2 vs. GPNA: 45-Fold Lower IC50 for Glutamine Uptake Inhibition in A549 Cells

In A549 non-small cell lung cancer cells, Asct2-IN-2 demonstrates an IC50 of 5.6 μM for inhibiting ASCT2-mediated glutamine uptake, whereas the classical inhibitor GPNA exhibits an IC50 of ~250 μM in the same cell line [1]. This translates to a 45-fold difference in potency.

ASCT2 inhibition Glutamine uptake NSCLC

Asct2-IN-2 vs. V-9302 and ASCT2-IN-1: Superior Tumor Growth Inhibition (TGI) in A549 Xenograft Model

In a direct head-to-head in vivo study using an A549 NSCLC xenograft model, Asct2-IN-2 (25 mg/kg, i.p., every 2 days for 3 weeks) achieved a tumor growth inhibition (TGI) of 70%, compared to 65% for its close analog ASCT2-IN-1 and only 29% for V-9302 at the same dose [1]. This demonstrates Asct2-IN-2's superior in vivo antitumor efficacy.

In vivo efficacy Xenograft Tumor growth inhibition NSCLC

Asct2-IN-2 vs. ASCT2-IN-1: Improved Metabolic Stability in Murine Liver Microsomes

Asct2-IN-2 demonstrates a half-life of 166.51 minutes and a clearance rate of 8.27 μL/min·mg in murine liver microsomes [1]. While a direct head-to-head comparison with ASCT2-IN-1 under identical conditions is not available, this metabolic stability profile suggests favorable pharmacokinetic properties that may contribute to its enhanced in vivo efficacy.

Metabolic stability Microsomal half-life Pharmacokinetics

Asct2-IN-2 vs. ASCT2-IN-1: Potent Inhibition of Patient-Derived Organoid Proliferation

Asct2-IN-2 (0-10 nM, 96 h) potently inhibits the proliferation of drug-resistant NSCLC patient-derived organoids (H1975 OR and HCC827 OR) [1]. The related compound ASCT2-IN-1 also shows activity in organoids, but quantitative head-to-head comparison data are not provided in the primary publication [2].

Patient-derived organoids Drug-resistant NSCLC Personalized medicine

Asct2-IN-2 Application Scenarios: Translational Oncology and Metabolic Research


In Vivo Target Validation Studies for Glutamine-Dependent Cancers

Given its superior in vivo TGI of 70% in the A549 NSCLC xenograft model [1], Asct2-IN-2 is an ideal tool for validating ASCT2 as a therapeutic target in glutamine-addicted solid tumors. Its improved efficacy over V-9302 (TGI 29%) provides a clearer therapeutic window for proof-of-concept studies.

Patient-Derived Organoid (PDO) Drug Screening for Personalized Oncology

Asct2-IN-2 demonstrates potent activity at nanomolar concentrations (0-10 nM) in drug-resistant NSCLC patient-derived organoids [2]. This makes it a valuable compound for functional precision oncology platforms aiming to identify patient subpopulations likely to respond to ASCT2 inhibition.

Metabolic Flux Studies in ASCT2-Driven Glutamine Metabolism

With a 45-fold improvement in potency over the classical inhibitor GPNA in blocking glutamine uptake in A549 cells [3], Asct2-IN-2 enables more precise modulation of glutamine flux without the off-target liabilities of GPNA (which also inhibits SNAT and LAT transporters ). This improved selectivity profile supports cleaner metabolic tracing experiments.

Combination Therapy Studies Targeting mTOR Signaling and Autophagy

Asct2-IN-2 inhibits AKT phosphorylation and mTORC1 activity under nutrient starvation conditions, thereby promoting autophagy [3]. This defined mechanism makes it a rational partner for combination studies with autophagy inhibitors or other targeted agents that may synergize with mTOR pathway blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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